molecular formula C17H17N5O2 B5565207 N-[3-(1H-imidazol-1-yl)propyl]-4-(2-pyrimidinyloxy)benzamide

N-[3-(1H-imidazol-1-yl)propyl]-4-(2-pyrimidinyloxy)benzamide

Cat. No. B5565207
M. Wt: 323.35 g/mol
InChI Key: MKMLBWBQZQTTPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[3-(1H-imidazol-1-yl)propyl]-4-(2-pyrimidinyloxy)benzamide” are not explicitly mentioned in the available resources. Imidazole, a component of this compound, is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antiviral and Antiulcer Agents

Research on imidazo[1,2-a]pyridines, a class structurally related to benzimidazoles, has shown promise as antiviral agents, particularly against rhinoviruses. These compounds, through meticulous structural modification, have been explored for their potential to inhibit viral activity (Hamdouchi et al., 1999). Similarly, imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized and evaluated as potential antiulcer agents, focusing on their antisecretory and cytoprotective properties (Starrett et al., 1989).

Catalyst-Free Synthesis

The catalyst-free synthesis of benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamide derivatives has been achieved through environmentally benign methods. This approach emphasizes the synthesis of fused tricyclic derivatives via a four-component condensation reaction, demonstrating the potential for green chemistry in medicinal chemistry research (Shaabani et al., 2014).

Antitumor and Antioxidant Agents

A study on the synthesis of fused and binary 1,3,4‐thiadiazoles revealed their potential as antitumor and antioxidant agents. These compounds were evaluated for their efficacy against tumor growth, showcasing the broad applicability of such structures in cancer research (Hamama et al., 2013).

Enhancing Cellular Uptake

Modifications to the hairpin γ-aminobutyric acid turn unit in Pyrrole–imidazole (Py–Im) hairpin polyamides have been explored to enhance cellular uptake and biological activity. This research provides insights into improving the delivery and efficacy of such compounds within cellular environments, potentially improving their therapeutic applications (Meier et al., 2012).

Kinase Inhibition and Electrophysiological Activity

Further studies include the exploration of benzimidazole/benzoxazole derivatives and Schiff's bases for their anti-inflammatory, analgesic, and kinase inhibition activities. These compounds show promising results in modulating kinase activity, which is crucial in numerous cellular processes and diseases (Sondhi et al., 2006). Additionally, N-substituted imidazolylbenzamides have been synthesized and evaluated for their cardiac electrophysiological activity, highlighting their potential as class III electrophysiological agents (Morgan et al., 1990).

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-pyrimidin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c23-16(19-9-2-11-22-12-10-18-13-22)14-3-5-15(6-4-14)24-17-20-7-1-8-21-17/h1,3-8,10,12-13H,2,9,11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMLBWBQZQTTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OC2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1H-imidazol-1-yl)propyl]-4-(2-pyrimidinyloxy)benzamide

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